molecular formula C3H10ClNOS B104245 2-(Methylsulfinyl)ethanamine hydrochloride CAS No. 60501-55-5

2-(Methylsulfinyl)ethanamine hydrochloride

Cat. No.: B104245
CAS No.: 60501-55-5
M. Wt: 143.64 g/mol
InChI Key: TWZPEKSMCMSPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfinyl)ethanamine hydrochloride is a chemical compound with the molecular formula C3H9NOS. It is known for its unique structural properties, which include a methylsulfinyl group attached to an ethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfinyl)ethanamine hydrochloride typically involves the reaction of sodium methyl mercaptide with 2-chloroethylamine hydrochloride. This reaction results in the formation of 2-(thiomethyl)ethanamine hydrochloride, which is then oxidized to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways, with careful control of reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a crystalline powder form .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfinyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Methylsulfinyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through its ability to form covalent bonds with electrophiles, leading to the formation of stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfinyl)ethanamine hydrochloride is unique due to its specific structural features, which include the presence of a methylsulfinyl group. This structural characteristic imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

2-methylsulfinylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS.ClH/c1-6(5)3-2-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZPEKSMCMSPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440256
Record name 2-(METHYLSULFINYL)ETHANAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49773-19-5
Record name 2-(METHYLSULFINYL)ETHANAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfinylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.